molecular formula C12H8O2 B181479 2,7-Naphthalenedicarboxaldehyde CAS No. 19800-49-8

2,7-Naphthalenedicarboxaldehyde

Cat. No. B181479
CAS RN: 19800-49-8
M. Wt: 184.19 g/mol
InChI Key: WSPGRORDDACGQK-UHFFFAOYSA-N
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Description

2,7-Naphthalenedicarboxaldehyde is a chemical compound that is used as a fluorescent derivatization agent for primary amines, amino acids, and small peptides . The reaction between the amino compounds and 2,7-Naphthalenedicarboxaldehyde results in highly fluorescent and stable derivative compounds .


Synthesis Analysis

The synthesis of 2,7-Naphthalenedicarboxaldehyde involves the use of a high-performance liquid chromatography (HPLC) fluorescence method for the quantitative analysis of urinary amino acids . The reaction temperature, reaction time, and other derivatization conditions were optimized, and the reaction was found to be completed in 5 min at 25 °C .


Molecular Structure Analysis

The molecular structure of 2,7-Naphthalenedicarboxaldehyde is represented by the linear formula: C10H6(CHO)2 . It has a molecular weight of 184.19 .


Chemical Reactions Analysis

2,7-Naphthalenedicarboxaldehyde reacts rapidly with glutathione and its precursor, gamma-glutamylcysteine, to form highly fluorescent derivatives under physiological conditions . This selective labeling chemistry enabled quantitative determination and histochemical localization of glutathione in neurobiological samples .

Scientific Research Applications

Derivatization for Analysis

2,3-Naphthalenedicarboxaldehyde (NDA) is utilized for the derivatization of glutathione and its precursor, gamma-glutamylcysteine, forming highly fluorescent derivatives under physiological conditions. This unique reactivity of NDA facilitates the quantitative determination and histochemical localization of glutathione in neurobiological samples, with applications in imaging and analysis of cultured cells using fluorescence microscopy and capillary electrophoresis (Orwar et al., 1995).

Colorimetry

NDA serves as a color development reagent for histamine (HA) without needing a reductant. This property has been harnessed to develop a visual colorimetry method for HA on a silica-gel column cartridge. The method involves extraction, neutralization, and passage of NDA through the HA cartridge, resulting in a color change indicative of HA concentrations. This approach offers a simple and rapid means for HA detection (Oguri et al., 2006).

Chemical Properties Comparison

NDA's solution chemistry has been compared with that of orthophthalaldehyde (OPA), revealing differences in hydration and reactivity. Understanding these properties is crucial for the appropriate selection and application of these aldehydes in various analytical procedures (Salem & Zuman, 2006).

Synthesis of Naphthalene Derivatives

NDA has been employed in the synthesis of naphthalene derivatives. For instance, Fe(III)-catalyzed benzannulation of 2-(2-oxoethyl)-benzaldehydes and alkynes has been developed, leveraging the advantages of cost-effective catalysts, broad substrate scope, and mild reaction conditions (Zhu et al., 2013).

HPLC Method Optimization

NDA has been used to optimize HPLC methods for quantifying histamine in biopharmaceuticals. The stability and precision of NDA-derivatized HPLC methods have proven superior compared to other methods, making it suitable for lot-release tests of biopharmaceuticals (Kim et al., 2011).

Safety And Hazards

2,7-Naphthalenedicarboxaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 2,7-Naphthalenedicarboxaldehyde could involve its use as a fluorescent labelling agent for quantification of Histamine in human immunoglobulin preparations . It could also be used as a derivatization agent for glutathione to quantify protein glutathionylation .

properties

IUPAC Name

naphthalene-2,7-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPGRORDDACGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448373
Record name 2,7-Naphthalenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Naphthalenedicarboxaldehyde

CAS RN

19800-49-8
Record name 2,7-Naphthalenedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19800-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthalenedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Nuckolls, TJ Katz, G Katz, PJ Collings… - Journal of the …, 1999 - ACS Publications
Described are an improved method to synthesize helicenebisquinone 1 and an efficient method to resolve its enantiomers and those of other helicenebisquinones by separating …
Number of citations: 191 pubs.acs.org
WD ROUNDS - 1984 - search.proquest.com
The title compound, a chiral symmetric molecule, was prepared starting from 2, 7-dimethylnaphthalene, with 2-methyl and 2, 6-dimethylnaphthalene as models. Free radical bromination …
Number of citations: 2 search.proquest.com
F Wakui - 1991 - search.proquest.com
In recent years, because of the selectivity and efficiency of enzymes, there has been intense interest in the synthesis of polymeric materials containing functionality resembling that found …
Number of citations: 0 search.proquest.com
JH Dopper, D Oudman, H Wynberg - Journal of the American …, 1973 - ACS Publications
Five new heterohexahelicenes were prepared. Two new elements in heterohelicene synthesis have been introduced:(a) double photocyclizations and (b) the use of thieno [2, 3-6] …
Number of citations: 83 pubs.acs.org

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